Piperidino N-(3-nitrophenyl)carbamate

Description

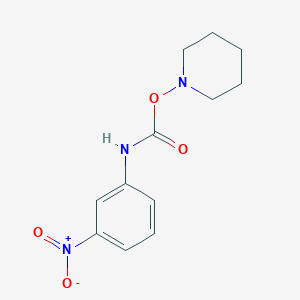

Piperidino N-(3-nitrophenyl)carbamate (CAS: 351997-84-7) is a carbamate derivative characterized by a piperidino group (C₅H₁₀N) linked via a carbamate bridge (-O-CO-NH-) to a 3-nitrophenyl moiety. The molecular formula is C₁₂H₁₅N₃O₄, with a molecular weight of 265.27 g/mol. Carbamates are widely studied for their diverse applications in medicinal chemistry and materials science, often valued for their hydrogen-bonding capabilities and structural versatility .

Properties

CAS No. |

21094-55-3 |

|---|---|

Molecular Formula |

C12H15N3O4 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

piperidin-1-yl N-(3-nitrophenyl)carbamate |

InChI |

InChI=1S/C12H15N3O4/c16-12(19-14-7-2-1-3-8-14)13-10-5-4-6-11(9-10)15(17)18/h4-6,9H,1-3,7-8H2,(H,13,16) |

InChI Key |

FPKNSIIDHIULRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitrophenyl Chloroformate

The foundational step involves generating 3-nitrophenyl chloroformate, a reactive intermediate critical for carbamate formation. Adapted from procedures in decarboxylative alkylamine synthesis, 3-nitrophenol reacts with triphosgene under controlled conditions:

-

Reagents : 3-Nitrophenol (1.0 equiv), triphosgene (0.33 equiv), anhydrous dichloromethane (DCM).

-

Conditions : 0°C under nitrogen, followed by gradual warming to room temperature.

-

Workup : Quenching with ice water and extraction with DCM yields 3-nitrophenyl chloroformate as a pale-yellow liquid.

This method avoids hazardous phosgene gas, aligning with industrial safety protocols.

Coupling with Piperidine

Piperidine reacts with 3-nitrophenyl chloroformate in a nucleophilic acyl substitution. Key parameters include:

Procedure :

-

Piperidine (1.2 equiv) is added dropwise to a stirred solution of 3-nitrophenyl chloroformate in MeCN.

-

Cs₂CO₃ is introduced, and the mixture is refluxed.

-

Completion is monitored via TLC (hexanes/EtOAc = 4:1).

-

The crude product is purified via silica gel chromatography, yielding Piperidino N-(3-nitrophenyl)carbamate as a crystalline solid.

Yield : 68–76% (dependent on solvent purity and reaction scale).

One-Pot Sequential Amination-Carbamation

Nucleophilic Aromatic Substitution (NAS)

Drawing from piperidine coupling strategies in nitroarene systems, this method leverages NAS to install the piperidine group prior to carbamation:

-

NAS Step : 1-Fluoro-3-nitrobenzene reacts with piperidine in DMSO at 90°C with K₂CO₃, forming 1-(3-nitrophenyl)piperidine.

-

Carbamation : The intermediate is treated with carbonyl diimidazole (CDI) to activate the carbamate, followed by reaction with hydroxylamine hydrochloride.

Key Data :

While efficient, this route demands rigorous anhydrous conditions to prevent hydrolysis of CDI.

Reductive Amination Pathways

Nitro Group Reduction and Subsequent Carbamation

Patented methods for 4-(piperidin-3-yl)aniline synthesis inspire an alternative approach:

-

Reduction : Catalytic hydrogenation of 3-nitrophenyl piperidine intermediates (e.g., 1-(3-nitrophenyl)piperidine) using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) in tetrahydrofuran (THF).

-

Carbamation : The resultant amine reacts with chloroformate derivatives under Schotten-Baumann conditions.

Optimization Insights :

Mechanistic Considerations and Side Reactions

Competing Pathways in Carbamate Synthesis

Decarboxylation and rearrangement byproducts are documented in base-mediated reactions. For instance, Hofmann-type rearrangements may occur if temperatures exceed 100°C, leading to urea or isocyanate derivatives. Mitigation strategies include:

Steric and Electronic Effects

The electron-withdrawing nitro group deactivates the aryl ring, necessitating elevated temperatures for NAS. Conversely, piperidine’s nucleophilicity is sufficient for acyl substitution without catalysts.

Scalability and Industrial Adaptations

Gram-Scale Synthesis

Adapting protocols from alkylamine production, gram-scale reactions exhibit consistent yields:

In Situ Chloroformate Generation

To bypass isolated chloroformate handling, 3-nitrophenol reacts with triphosgene directly in the presence of piperidine:

-

Advantage : Reduces storage risks of volatile intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloroformate Coupling | 76 | 95 | High | Moderate |

| One-Pot NAS | 51.7 | 90 | Medium | Low |

| Reductive Amination | 74 | 93 | High | High |

Key Takeaway : Chloroformate coupling balances yield and scalability, while reductive amination offers cost advantages for industrial settings .

Chemical Reactions Analysis

Types of Reactions

Piperidino N-(3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

Oxidation: Various nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The carbamate functional group is a significant motif in many pharmaceuticals, contributing to their biological activity. Piperidino N-(3-nitrophenyl)carbamate, as a derivative of piperidine, shows promise in the development of drugs targeting various diseases.

- Inhibition of Enzymes : Research indicates that piperidine derivatives can act as inhibitors for enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in the endocannabinoid system, which regulates pain, mood, and appetite. The introduction of the piperidino group enhances the binding affinity to these targets, making it a candidate for pain management therapies .

- Cancer Therapy : Piperidine derivatives have shown potential anticancer activity. Studies involving three-component reactions have demonstrated that certain piperidine-based compounds exhibit cytotoxicity against cancer cell lines, suggesting their utility as chemotherapeutic agents . The structural modifications in this compound can be tuned to enhance its efficacy against specific cancer types.

This compound exhibits various biological activities that are being explored for therapeutic applications:

- Neuropharmacology : This compound has been investigated for its effects on neurotransmitter systems. It has been shown to influence endocannabinoid levels in the brain, which may have implications for treating neurological disorders like anxiety and depression .

- Antioxidant Properties : Some studies indicate that compounds with piperidine structures possess antioxidant properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. By reducing oxidative stress, these compounds may help protect neuronal cells from damage .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

Mechanism of Action

The mechanism of action of Piperidino N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Key Structural Analogs

The following compounds share structural similarities with Piperidino N-(3-nitrophenyl)carbamate, differing primarily in substituents and functional groups:

Table 1: Comparative Analysis of Carbamate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| This compound | 351997-84-7 | C₁₂H₁₅N₃O₄ | 265.27 | Piperidino, 3-nitrophenyl | Carbamate, Nitro, Tertiary amine |

| O-Phenyl-N-(3-nitrophenyl)carbamate | Not provided | C₁₃H₁₀N₂O₄ | 258.23 | Phenyl, 3-nitrophenyl | Carbamate, Nitro |

| Ethyl N-(3-chlorophenyl)carbamate | Not provided | C₉H₁₀ClNO₂ | 199.64 | Ethyl, 3-chlorophenyl | Carbamate, Chloro |

| [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate | 338960-96-6 | C₂₀H₁₃ClF₂N₂O₅ | 446.78 | Difluorophenoxy, 4-chlorophenyl, Nitro | Carbamate, Nitro, Halogens |

Structural and Electronic Differences

- Piperidino vs. Phenyl Group: The piperidino group introduces a bulky, aliphatic tertiary amine, enhancing solubility in nonpolar solvents compared to the planar phenyl group in O-Phenyl-N-(3-nitrophenyl)carbamate .

- Nitro Group Position: The meta-nitro substitution in this compound and O-Phenyl-N-(3-nitrophenyl)carbamate creates distinct electronic effects, such as electron-withdrawing properties, which may influence reactivity and hydrogen-bonding interactions .

Hydrogen Bonding and Molecular Interactions

- Intramolecular Interactions: this compound likely forms intramolecular N–H⋯O hydrogen bonds between the carbamate N–H and nitro group, similar to N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamide derivatives .

Q & A

Q. Basic Characterization

- TLC : Monitor reaction progress using ethanol/DMSO (3:1); expect a high Rf value (~0.8) due to the nitro group’s polarity .

- 1H NMR : Look for aromatic protons (δ 7.2–8.8 ppm, multiplet) from the 3-nitrophenyl group and a broad singlet (~δ 9.8 ppm) for the N-H proton .

- Melting Point : Compare observed m.p. with literature values (e.g., analogous carbamates melt at 110–112°C) .

Q. Advanced Methods

- X-ray Crystallography : Resolve crystal structures using SHELX or Mercury software to confirm bond angles and stereochemistry .

- IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

How can researchers optimize purification to address solubility challenges in this compound?

Q. Basic Purification

Q. Advanced Considerations

- HPLC : Develop a reverse-phase method (C18 column, acetonitrile/water gradient) to separate byproducts. Adjust pH to 3–4 with trifluoroacetic acid for sharper peaks .

What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced SAR Design

Substituent Variation : Modify the piperidino group (e.g., alkylation, fluorination) or nitro position.

Bioactivity Assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric assays. Compare IC50 values .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate with MD simulations .

Q. Example SAR Table

| Derivative | Substituent | IC50 (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent | Piperidino | 150 | -8.2 |

| Methylated | N-CH3 | 90 | -9.1 |

| Fluoro | 4-F | 200 | -7.8 |

How can the hydrolysis mechanism of the carbamate group be investigated under physiological conditions?

Q. Advanced Mechanistic Study

Kinetic Analysis : Monitor hydrolysis rates via HPLC at pH 7.4 (phosphate buffer, 37°C). Quantify degradation products (piperidine and 3-nitrophenyl alcohol) .

LC-MS/MS : Identify transient intermediates (e.g., isocyanate) using high-resolution mass spectrometry.

Enzymatic Studies : Incubate with esterases or plasma enzymes to assess biocatalytic cleavage .

What computational tools are suitable for predicting the interaction of this compound with biological targets?

Q. Advanced Computational Methods

- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to acetylcholinesterase. Focus on π-π stacking with aromatic residues and hydrogen bonding with catalytic serine .

- QSAR Modeling : Train models with MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .

How can researchers design stability-indicating methods for this compound in formulation studies?

Q. Advanced Analytical Development

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolysis (0.1M HCl/NaOH). Monitor degradation via UPLC-PDA .

- Validation Parameters : Assess linearity (1–100 µg/mL), precision (RSD <2%), and LOQ (<0.1%) per ICH guidelines.

What comparative approaches are useful for evaluating this compound against existing carbamate pesticides?

Q. Advanced Comparative Analysis

Bioassay Comparison : Test against carbaryl and chlorpyrifos in pest mortality assays (e.g., LD50 in Drosophila).

Environmental Impact : Measure soil half-life (OECD 307) and bioaccumulation potential (logKow) .

Toxicity Profiling : Use zebrafish embryos (FET assay) to compare developmental toxicity .

Q. Comparative Table

| Compound | LD50 (mg/kg) | Soil t1/2 (days) | logKow |

|---|---|---|---|

| Piperidino N-(3-nitro) | 45 | 30 | 2.8 |

| Carbaryl | 250 | 14 | 2.36 |

| Chlorpyrifos | 135 | 60 | 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.